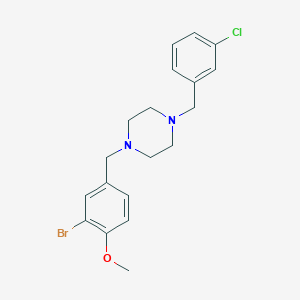
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine
Descripción general
Descripción
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine, also known as BZP, is a piperazine derivative that has been used in scientific research for its psychoactive effects. BZP is a synthetic compound that has been shown to have stimulant properties, similar to amphetamines.
Mecanismo De Acción
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of this compound, including increased energy, alertness, and euphoria. This compound also has some affinity for other neurotransmitter receptors, including norepinephrine and acetylcholine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the cardiovascular system, including increased heart rate and blood pressure. It also affects the respiratory system, causing bronchodilation and increased respiratory rate. This compound can also cause hyperthermia, dehydration, and electrolyte imbalances. Long-term use of this compound has been associated with neurotoxicity and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine has been used as a substitute for amphetamines in some scientific studies due to its similar effects on the central nervous system. However, this compound has some limitations as a research tool, including its potential for neurotoxicity and adverse effects on the cardiovascular and respiratory systems. Researchers must take precautions to minimize the risks associated with this compound use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. This compound has been shown to have some affinity for serotonin receptors, which are involved in mood regulation. Further research is needed to determine the safety and efficacy of this compound as a treatment for these disorders. Another area of interest is the development of safer and more effective stimulants for medical and recreational use. This compound has been used as a substitute for amphetamines, but its potential for adverse effects limits its usefulness. Research into the development of new compounds with similar effects but fewer risks is ongoing.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and has been used as a substitute for amphetamines in some studies. This compound has also been used to study its effects on serotonin receptors and its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O/c1-24-19-6-5-16(12-18(19)20)14-23-9-7-22(8-10-23)13-15-3-2-4-17(21)11-15/h2-6,11-12H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUFCNVBFJPQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3462974.png)
![1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3462980.png)
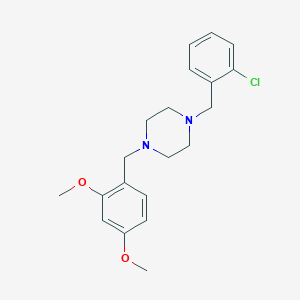


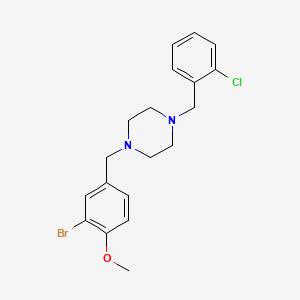
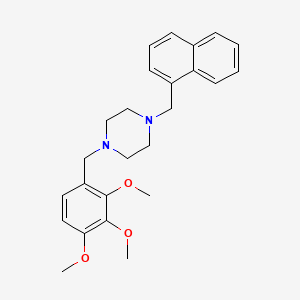
![1-(3,4-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463006.png)
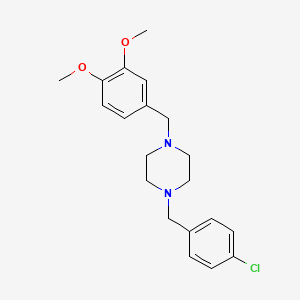



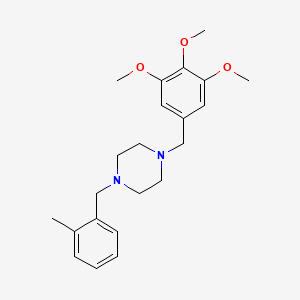
![1-[4-(methylthio)benzyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B3463058.png)